![molecular formula C11H21ClN2O2 B15236592 Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride](/img/structure/B15236592.png)
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[5.5]undecane core, which consists of a bicyclic system with nitrogen atoms at the 3 and 9 positions. The presence of a methyl group and a carboxylate ester further enhances its chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then methylated and esterified to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity. This interaction can modulate neurotransmission and has potential therapeutic effects in conditions such as anxiety and epilepsy . The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazaspiro[5.5]Undecane: A parent compound with similar spirocyclic structure but lacking the methyl and carboxylate groups.
9-Benzyl-3,9-Diazaspiro[5.5]Undecane-2,4-Dione: A derivative with additional benzyl and dione functionalities.
tert-Butyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate: A compound with a tert-butyl ester group instead of a methyl ester.
Uniqueness
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methyl ester and hydrochloride salt enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H21ClN2O2 |
|---|---|
Poids moléculaire |
248.75 g/mol |
Nom IUPAC |
methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-15-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11;/h12H,2-9H2,1H3;1H |
Clé InChI |
HDCWTRBSAHNECQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCC2(CCNCC2)CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


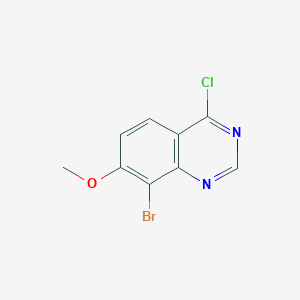
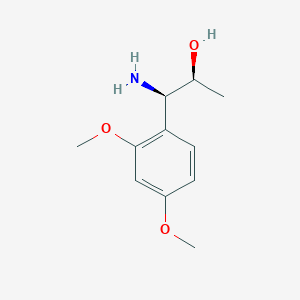


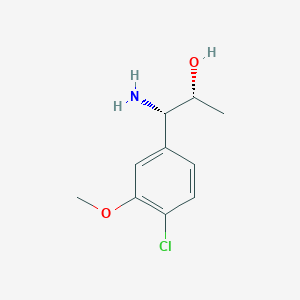

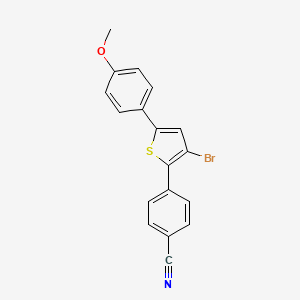


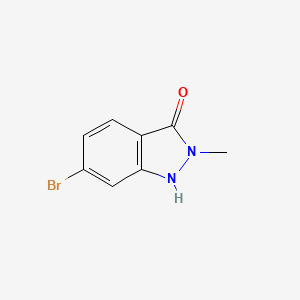
![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B15236584.png)
![Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B15236585.png)
![2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236608.png)
![5-O-benzyl 2-O-ethyl (2R,3aR,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B15236613.png)
